molecular formula C15H17N3O4 B2941541 2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid CAS No. 2287332-75-4

2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid

Cat. No. B2941541
CAS RN: 2287332-75-4
M. Wt: 303.318
InChI Key: NVMJEXLVYYITOX-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, which is a carboxylic acid. It has a pyrazol group, which is a type of heterocyclic compound, and a phenylmethoxycarbonylamino group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The propanoic acid moiety would contribute a carboxylic acid group, the pyrazol moiety would contribute a nitrogen-containing ring, and the phenylmethoxycarbonylamino group would contribute an aromatic ring and an amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it acidic, and the presence of polar groups like the amide could make it soluble in polar solvents .

properties

IUPAC Name

2-methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2,13(19)20)18-9-8-12(17-18)16-14(21)22-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMJEXLVYYITOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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